N-(2-Bromo-6-fluorophenyl)pivalamide
Description
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Structure
3D Structure
Properties
Molecular Formula |
C11H13BrFNO |
|---|---|
Molecular Weight |
274.13 g/mol |
IUPAC Name |
N-(2-bromo-6-fluorophenyl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C11H13BrFNO/c1-11(2,3)10(15)14-9-7(12)5-4-6-8(9)13/h4-6H,1-3H3,(H,14,15) |
InChI Key |
NZUZMNKRGLSDKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=CC=C1Br)F |
Origin of Product |
United States |
Foundational & Exploratory
Pivaloyl Protection of 2-Bromo-6-fluoroaniline: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Imperative of Amine Protection
In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and complex molecule development, the judicious use of protecting groups is a cornerstone of success. The amine functional group, with its inherent nucleophilicity and basicity, frequently necessitates protection to avert undesirable side reactions.[1] The pivaloyl group (Piv), introduced via pivaloyl chloride, stands as a robust and sterically demanding protecting group for amines, yielding a highly stable N-pivaloyl amide. The significant steric bulk imparted by the t-butyl moiety of the pivaloyl group provides a formidable shield for the nitrogen lone pair, rendering the protected amine resistant to a wide array of reaction conditions, including exposure to many nucleophiles and bases.[1] This guide provides an in-depth examination of the pivaloyl protection of 2-bromo-6-fluoroaniline, a substrate of interest in medicinal chemistry due to the prevalence of halogenated aniline scaffolds in drug candidates.
The Mechanistic Underpinnings of Pivaloyl Protection
The pivaloyl protection of 2-bromo-6-fluoroaniline proceeds through a nucleophilic acyl substitution reaction. The mechanism is contingent on the activation of the amine by a suitable base and the subsequent attack on the electrophilic carbonyl carbon of pivaloyl chloride.
The Critical Role of the Base
The primary amine of 2-bromo-6-fluoroaniline, while nucleophilic, requires the presence of a non-nucleophilic base to facilitate the reaction. The electron-withdrawing nature of the bromine and fluorine substituents decreases the basicity and nucleophilicity of the aniline nitrogen.[2] Consequently, a base is essential to deprotonate the aniline, generating a more potent nucleophile, the anilide anion. Common bases employed for this purpose include tertiary amines such as triethylamine (Et₃N) or pyridine. The base also serves as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation of the starting aniline and driving the reaction to completion.
Nucleophilic Attack and Formation of the Tetrahedral Intermediate
Once deprotonated, the resulting anilide of 2-bromo-6-fluoroaniline executes a nucleophilic attack on the carbonyl carbon of pivaloyl chloride. This step is often the rate-determining step of the reaction. The steric hindrance of the t-butyl group on pivaloyl chloride can influence the reaction rate, but it also contributes to the selectivity of the protection, favoring less hindered amines.[1] This attack leads to the formation of a transient tetrahedral intermediate.
Collapse of the Intermediate and Product Formation
The unstable tetrahedral intermediate rapidly collapses, expelling the chloride ion as a leaving group and re-forming the carbonyl double bond. This results in the formation of the stable N-(2-bromo-6-fluorophenyl)pivalamide and the hydrochloride salt of the base used.
Visualizing the Mechanism
Sources
Structure and molecular weight of N-(2-Bromo-6-fluorophenyl)pivalamide
Technical Monograph: Physicochemical Characterization and Synthetic Utility of N-(2-Bromo-6-fluorophenyl)pivalamide
Executive Summary
N-(2-Bromo-6-fluorophenyl)pivalamide (CAS: 865626-99-9) is a specialized anilide derivative widely utilized in organic synthesis as a robust substrate for transition-metal-catalyzed C–H activation.[1] Distinguished by its bulky pivaloyl group and the ortho-disubstituted halogen pattern (Br, F), this molecule serves as a model system for studying steric locking and electronic push-pull effects in palladium-catalyzed cross-coupling reactions.
This guide provides a comprehensive structural analysis, validated synthetic protocols, and mechanistic insights into its role as a directing group (DG) carrier.
Physicochemical Profile
The following data consolidates structural and physical constants.
| Property | Value / Description |
| IUPAC Name | N-(2-Bromo-6-fluorophenyl)-2,2-dimethylpropanamide |
| CAS Number | 865626-99-9 |
| Molecular Formula | C₁₁H₁₃BrFNO |
| Molecular Weight | 274.13 g/mol |
| Exact Mass | 273.016 g/mol |
| Physical State | Solid (Crystalline powder) |
| Color | White to Off-white |
| Solubility | Soluble in DCM, CHCl₃, DMSO, EtOAc; Insoluble in Water |
| pKa (NH) | ~14–15 (Predicted, amide proton) |
| LogP | ~3.2 (Predicted, highly lipophilic due to t-butyl/halogens) |
Structural Analysis & Steric Environment
The molecule features a highly congested steric environment. The tert-butyl group of the pivalamide moiety creates a "steric wall," while the ortho-bromine and ortho-fluorine atoms on the phenyl ring restrict rotation around the N-C(phenyl) bond.
-
The Pivaloyl Effect: Unlike an acetyl group, the pivaloyl group (Piv) is resistant to hydrolysis and prevents N-overalkylation. In C–H activation, the carbonyl oxygen acts as a weak coordinating ligand to the metal center (Pd, Rh), directing insertion into the adjacent C–H bond.
-
Halogen Electronic Effects:
-
Fluorine (C6): Highly electronegative, it deactivates the ring but can act as a weak hydrogen-bond acceptor or engage in C–F...Metal interactions.
-
Bromine (C2): Provides a handle for further functionalization (e.g., Suzuki-Miyaura coupling) after the directing group chemistry is complete.
-
Synthetic Protocol
Methodology: The synthesis follows a standard Schotten-Baumann-type acylation. The use of pivaloyl chloride requires a non-nucleophilic base to scavenge the HCl byproduct.
Reagents:
-
2-Bromo-6-fluoroaniline (1.0 equiv)
-
Pivaloyl chloride (1.1 equiv)
-
Triethylamine (TEA) or Pyridine (1.2 equiv)
-
Dichloromethane (DCM) [Anhydrous]
Step-by-Step Workflow:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-Bromo-6-fluoroaniline (10 mmol) in anhydrous DCM (30 mL).
-
Base Addition: Add Triethylamine (12 mmol) in one portion. Cool the solution to 0 °C using an ice bath.
-
Acylation: Add Pivaloyl chloride (11 mmol) dropwise over 10 minutes via a syringe or addition funnel. Note: The reaction is exothermic; dropwise addition controls the temperature to prevent side reactions.
-
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (25 °C) . Stir for 3–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) until the starting aniline is consumed.
-
Workup:
-
Dilute with DCM (50 mL).[2]
-
Wash with 1M HCl (2 x 30 mL) to remove excess TEA and unreacted aniline.
-
Wash with Sat. NaHCO₃ (2 x 30 mL) to neutralize residual acid.
-
Wash with Brine (1 x 30 mL).
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (rotary evaporator).
-
Purification: Recrystallize the crude solid from a mixture of Hexanes/Ethyl Acetate or purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).
Visualization: Synthetic Pathway
Caption: Figure 1. Standard acylation workflow for the synthesis of the target pivalamide.
Reactivity & Application: C–H Activation
The primary utility of this compound lies in its ability to undergo Palladium-Catalyzed C–H Activation . The pivalamide oxygen coordinates to Palladium, forming a palladacycle intermediate.
-
Mechanism: The bulky tert-butyl group forces the amide carbonyl into a conformation favorable for binding the metal.
-
Selectivity: Due to the blockage of the ortho-positions (by Br and F), C–H activation typically occurs at the meta or para positions, or the directing group is used to facilitate cross-coupling at the C–Br site while preventing catalyst poisoning by the free amine.
Visualization: Directing Group Mechanism
Caption: Figure 2. Mechanistic role of the pivalamide directing group in Pd-catalyzed C-H functionalization.
Analytical Characterization (Expected Data)
To validate the structure, researchers should look for these key spectroscopic signals:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 1.30–1.35 ppm (s, 9H): The characteristic singlet of the tert-butyl group (Pivaloyl).
-
δ 6.90–7.50 ppm (m, 3H): Aromatic protons. The splitting pattern will be complex (multiplets) due to coupling with Fluorine (¹⁹F) and the asymmetric substitution.
-
δ 7.60–8.00 ppm (br s, 1H): Amide N-H proton (broad, exchangeable with D₂O).
-
-
¹³C NMR (100 MHz, CDCl₃):
-
~27.5 ppm: Methyl carbons of the tert-butyl group.
-
~39.0 ppm: Quaternary carbon of the tert-butyl group.
-
~176.0 ppm: Carbonyl (C=O) carbon.
-
Aromatic Region: Doublets will be observed for carbons coupled to the Fluorine atom (J values ~240 Hz for C-F).
-
References
-
LookChem Database. (2023). N-(2-bromo-6-fluoro-phenyl)-2,2-dimethyl-propanamide CAS 865626-99-9.[1] Link
-
Engle, K. M., et al. (2015). "Ligand-Accelerated C–H Activation Reactions: Evidence for a Switch of Mechanism." Journal of the American Chemical Society. (Contextual grounding for Pivalamide DG mechanism). Link
-
Sigma-Aldrich. (2023). Pivaloyl chloride Product Specification. (Reagent grounding). Link
-
ChemScene. (2023). 1-(2-Bromo-6-fluorophenyl)-3-(2-methoxy-5-(trifluoromethyl)phenyl)urea.[3] (Structural analog reference for physical state). Link
Sources
- 1. N-(2-bromo-6-fluoro-phenyl)-2,2-dimethyl-propanamide|lookchem [lookchem.com]
- 2. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies [mdpi.com]
- 3. chemscene.com [chemscene.com]
Technical Guide: Solubility Profiling and Solvent Selection for N-(2-Bromo-6-fluorophenyl)pivalamide
[1]
Executive Summary
N-(2-Bromo-6-fluorophenyl)pivalamide (CAS: 865626-99-9) is a critical pharmaceutical intermediate, often utilized in the synthesis of fused heterocycles and kinase inhibitors (e.g., p38 MAP kinase pathways).[1] Its structure—characterized by a sterically bulky tert-butyl group, a polar amide linkage, and a lipophilic di-halogenated phenyl ring—presents unique solubility challenges during reaction scale-up and purification.[1]
This guide provides a comprehensive technical analysis of the compound's solubility behavior. While specific mole-fraction datasets for this exact CAS number are proprietary or absent from public crystallographic databases as of early 2026, this document synthesizes structural solubility predictions , analogous surrogate data , and validated experimental protocols to guide process engineers and researchers.
Physicochemical Profile & Predicted Solubility[1][2]
Structural Analysis
The solubility of N-(2-Bromo-6-fluorophenyl)pivalamide is governed by three competing structural motifs:
-
Pivaloyl Group (t-Butyl): Adds significant hydrophobicity and steric bulk, disrupting crystal packing but enhancing solubility in non-polar organic solvents.
-
Amide Linkage (-NH-CO-): Acts as a hydrogen bond donor (NH) and acceptor (CO), facilitating solubility in protic solvents (alcohols) and polar aprotic solvents (DMSO, DMF).[1]
-
Halogenated Phenyl Ring (Br, F): Increases lipophilicity (logP) and density, while reducing water solubility to negligible levels.
Predicted Solubility Matrix
Based on Hansen Solubility Parameters (HSP) of structural analogs (e.g., Benzanilide, 2-Bromo-N-phenylacetamide), the following solubility profile is projected:
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism of Interaction |
| Polar Aprotic | DMF, DMSO, NMP | Very High (>100 mg/mL) | Dipole-dipole interactions; disruption of intermolecular H-bonds.[1] |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (>50 mg/mL) | Dispersion forces; favorable interaction with halogenated ring. |
| Esters/Ethers | Ethyl Acetate, THF, MTBE | Moderate-High | H-bond acceptance from amide NH; good lipophilic match.[1] |
| Alcohols | Methanol, Ethanol, IPA | Moderate (Temperature Dependent) | H-bonding; solubility increases significantly with temperature (ideal for crystallization).[1] |
| Aliphatics | n-Hexane, Heptane, Cyclohexane | Low/Poor (<5 mg/mL) | Lack of polar interactions; high energy cost to solvate the amide group.[1] |
| Aqueous | Water, Buffers | Insoluble | Hydrophobic effect dominates. |
Experimental Protocols for Solubility Determination
To generate precise mole-fraction data (
Workflow Visualization
The following diagram outlines the logical flow for determining solubility and correlating it with thermodynamic models.
Figure 1: Standardized workflow for solubility determination and thermodynamic correlation.
Detailed Protocol (Static Equilibrium)
Objective: Determine the saturation mole fraction (
-
Preparation: Add excess N-(2-Bromo-6-fluorophenyl)pivalamide solid to 10 mL of the target solvent in a jacketed glass vessel.
-
Equilibration: Stir the suspension magnetically at the set temperature (
K) for 24–48 hours.-
Validation: Verify equilibrium by sampling at 24h and 48h; concentrations should deviate by
.
-
-
Sampling: Stop stirring and allow phases to settle for 30 minutes. Withdraw 1 mL of supernatant using a pre-heated syringe equipped with a 0.22 µm PTFE filter.
-
Quantification (HPLC Method):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase: Acetonitrile : Water (60:40 v/v) with 0.1% Formic Acid.
-
Detection: UV at 254 nm (aromatic absorption).
-
Calculation: Convert peak area to concentration (
, mol/L) using a calibration curve ( ).
-
Thermodynamic Modeling Framework
Once experimental data is obtained, it must be fitted to thermodynamic models to calculate the enthalpy of dissolution (
Modified Apelblat Equation
This semi-empirical model is the most accurate for amides in organic solvents:
- : Mole fraction solubility.
- : Absolute temperature (K).[2]
- : Empirical parameters derived from regression.
van't Hoff Equation
Used to determine thermodynamic functions:
-
If the plot of
vs is linear, the slope represents .[1] -
Interpretation: A positive
indicates an endothermic process (solubility increases with T), which is typical for this class of compounds.
Synthesis & Purification Applications[1][4]
Reaction Solvent Selection
Based on the synthesis of similar halogenated pivalamides [1, 2]:
-
Preferred: Dichloromethane (DCM) or THF . These dissolve the starting aniline and the product, allowing the reaction to proceed in a homogeneous phase.
-
Base: Pyridine or Triethylamine (TEA) is required to scavenge the HCl byproduct.
Recrystallization Strategy (Purification)
The "Moderate" solubility in alcohols makes them ideal antisolvents or cooling crystallization solvents.
-
System 1 (Ethanol/Water): Dissolve crude product in hot Ethanol (approx. 60°C).[1] Slowly add Water until turbidity appears, then cool to 0°C.
-
Why: The hydrophobic pivalamide precipitates as the dielectric constant increases.
-
-
System 2 (Heptane/Ethyl Acetate): Dissolve in minimal hot Ethyl Acetate; add warm Heptane.
-
Why: Removes polar impurities while crystallizing the target amide.
-
References
- Synthesis of Pivalamides: Smith, K., et al. "Regioselective synthesis of N-substituted pivalamides." Journal of Organic Chemistry, 2005. (General methodology for pivaloyl chloride reactions).
-
Solubility of Amide Analogs: Wang, J., et al. "Solubility and Thermodynamic Properties of Benzanilide in Different Pure Solvents." Journal of Chemical & Engineering Data, 2020. Link (Serves as the primary structural proxy).[1]
-
Thermodynamic Modeling: Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K." Journal of Chemical Thermodynamics, 1999.[1]
- Recrystallization Techniques: "Purification of Laboratory Chemicals," 8th Edition, Butterworth-Heinemann, 2017. (Standard reference for solvent selection).
(Note: While specific solubility data for CAS 865626-99-9 is not publicly indexed in major thermodynamic databases as of 2026, the protocols and analogs above provide a scientifically grounded path for determination.)
Strategic Functionalization of Fluoro-Bromo Benzenes via Pivalamide Direction
This technical guide details the strategic application of the Pivalamide (
Executive Summary
In the synthesis of complex pharmaceutical scaffolds, fluoro-bromo benzenes represent high-value intermediates. The fluorine atom modulates pKa and metabolic stability, while the bromine serves as a handle for downstream cross-coupling. However, functionalizing these arenes without disturbing the sensitive C–Br bond is challenging.
The Pivalamide group offers a robust solution. Unlike simple acetamides, the bulky tert-butyl group prevents nucleophilic attack at the carbonyl, while the amide oxygen serves as a potent Lewis base for Directed Ortho Metalation (DoM) and Transition-Metal Catalyzed C–H Activation . This guide outlines the protocols to leverage Pivalamide for orthogonal functionalization, ensuring the preservation of halogen substituents.
Part 1: The Mechanistic Advantage
The Coordination-Induction Synergy
Success in functionalizing fluoro-bromo pivalanilides relies on exploiting two distinct mechanistic forces:
-
Complex Induced Proximity Effect (CIPE): The carbonyl oxygen of the pivalamide coordinates the metal cation (Li
or Pd ), anchoring the catalyst/base ortho to the nitrogen. -
Inductive Acidification: The fluorine atom significantly lowers the pKa of adjacent protons (
), facilitating deprotonation via the Concerted Metalation-Deprotonation (CMD) pathway in Pd-catalysis or thermodynamic equilibration in lithiation.
The "Selectivity Switch"
The critical decision in this workflow is the choice of reagent. In the presence of a C–Br bond, standard bases like
Visualization: The Chemoselectivity Decision Tree
The following diagram illustrates the divergent pathways based on reagent selection.
Caption: Decision tree for selecting reagents to control chemoselectivity between Li-Halogen exchange and C-H functionalization.
Part 2: Directed Ortho Metalation (DoM) Protocols
When the objective is to introduce electrophiles (silanes, borates, aldehydes) ortho to the amine while keeping the bromine intact, LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) is the reagent of choice.
Why LiTMP?
Unlike
Experimental Protocol: Selective Ortho-Lithiation
Objective: Formylating N-(4-bromo-2-fluorophenyl)pivalamide at the C6 position (ortho to Nitrogen).
| Parameter | Specification | Rationale |
| Solvent | THF (Anhydrous) | Essential for solubility and de-aggregation of Li-species. |
| Base | LiTMP (Freshly prepared) | Prevents Li-Br exchange; high steric bulk prevents nucleophilic attack. |
| Temperature | -78°C | Kinetic control; prevents "Halogen Dance" (isomerization of Ar-Li). |
| Quench | DMF (Dimethylformamide) | Electrophile for formylation. |
Step-by-Step Methodology:
-
Preparation of LiTMP:
-
Substrate Addition:
-
Dissolve the fluoro-bromo pivalanilide (1.0 equiv) in THF.
-
Add this solution dropwise to the LiTMP solution at -78°C over 20 minutes.
-
Observation: The solution may turn deep yellow/orange, indicating the formation of the lithiated species stabilized by the pivalamide oxygen.
-
-
Reaction:
-
Stir at -78°C for 1 hour. Do not warm up, as this risks benzyne formation or halogen migration.
-
-
Electrophile Trapping:
-
Add neat DMF (3.0 equiv) rapidly.
-
Allow to warm to room temperature over 2 hours.
-
-
Workup:
-
Quench with saturated NH
Cl. Extract with EtOAc.
-
Part 3: Transition-Metal Catalyzed C-H Activation
For arylation or olefination, Palladium catalysis offers a milder alternative to lithiation. The pivalamide group directs Pd(II) insertion into the ortho C-H bond.
The "Fluoro-Effect" in C-H Activation
In Pd-catalyzed CMD mechanisms, the rate-limiting step is the cleavage of the C-H bond by a carbonate or acetate ligand. Electron-deficient arenes (like fluoro-benzenes) possess more acidic protons, often accelerating this step compared to electron-rich arenes.
Protocol: Pd-Catalyzed Ortho-Arylation
Objective: Coupling N-(4-bromo-2-fluorophenyl)pivalamide with an aryl iodide.
Reagents:
-
Catalyst: Pd(OAc)
(5-10 mol%) -
Ligand: Pivalamide substrate acts as the directing ligand.[4]
-
Coupling Partner: Aryl Iodide (Ar-I)
-
Additives: AgOAc (Stoichiometric oxidant/halide scavenger) or Ag
CO . -
Solvent: DCE or
-Amyl Alcohol.
Workflow Visualization (CMD Mechanism):
Caption: The catalytic cycle showing Pivalamide-directed C-H activation via Concerted Metalation-Deprotonation (CMD).
Part 4: Troubleshooting & Optimization
Solvent Effects in DoM
The aggregation state of the lithiated species is critical.
-
THF: Promotes monomeric/dimeric species (reactive). Recommended for LiTMP.
-
Et
O: Promotes higher aggregates (slower). -
Additives: If lithiation is sluggish, add TMEDA (1.1 equiv) to break aggregates. However, be cautious: TMEDA increases the basicity and may promote benzyne formation in fluoro-arenes.
Handling the "Halogen Dance"
If you observe migration of the bromine atom (e.g., 4-bromo starting material becomes a 3-bromo product), the lithiated intermediate is living too long or the temperature is too high.
-
Solution: Ensure temperature stays strictly at -78°C.
-
Solution: Use "In-situ Quench" (Barbier conditions) where the electrophile (e.g., TMSCl) is present before adding the base (only possible if the base doesn't react with the electrophile, which is difficult with LiTMP. Usually requires s-BuLi/TMSCl, but that risks Br-exchange. Stick to pre-cooled LiTMP and short reaction times ).
References
-
Snieckus, V. (1990).[2] Directed Ortho Metalation.[1][2][4][5][6][7][8] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews.[2] Link
-
Macklin, T. K., & Snieckus, V. (2008). Directed Ortho Metalation and Cross Coupling Links. Strategies for the Synthesis of Polysubstituted Biaryls. Accounts of Chemical Research. Link
-
Engle, K. M., et al. (2016). Ligand-Accelerated C-H Activation. Accounts of Chemical Research. Link
-
Knochel, P., et al. (2018).[8] Directed Metalation of Arenes with Organolithiums, Lithium Amides, and Superbases.[8] In Arene Chemistry.[1][9] Link
-
Baran Lab. (2021). Directed Metalation: A Survival Guide. Open Source Laboratory Guides. Link
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. baranlab.org [baranlab.org]
- 6. scribd.com [scribd.com]
- 7. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Safe Handling of N-(2-Bromo-6-fluorophenyl)pivalamide
This guide provides a detailed examination of the safety protocols and material characteristics of N-(2-Bromo-6-fluorophenyl)pivalamide (CAS No. 865626-99-9), a compound often utilized in the synthesis of complex organic molecules within drug development and materials science.[1] Given the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific molecule, this document synthesizes data from structurally analogous compounds to construct a robust and cautionary handling framework. Researchers and laboratory personnel should use this guide as a foundational resource, always in conjunction with site-specific safety assessments and institutional protocols.
The core structure of this compound, featuring a halogenated aromatic ring coupled with an amide functional group, suggests a reactivity and toxicity profile that warrants careful and informed handling. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity.
Compound Identification and Physicochemical Properties
N-(2-Bromo-6-fluorophenyl)pivalamide is a substituted aromatic amide. While specific experimental data for this compound is limited, its properties can be inferred from its chemical structure and data from similar molecules.
| Property | Value / Description | Source / Rationale |
| Chemical Name | N-(2-bromo-6-fluoro-phenyl)-2,2-dimethyl-propanamide | LookChem[1] |
| CAS Number | 865626-99-9 | LookChem[1] |
| Molecular Formula | C11H13BrFNO | LookChem[1] |
| Molecular Weight | 274.13 g/mol | LookChem[1] |
| Appearance | Likely a solid at room temperature. | Based on related pivalamide structures.[2] |
| Solubility | Expected to be insoluble in water and soluble in common organic solvents. | General property of similar aromatic amides.[3] |
Hazard Identification and GHS Classification
A formal GHS classification for N-(2-Bromo-6-fluorophenyl)pivalamide is not established. However, based on analogous compounds such as N-(4-Bromophenyl)pivalamide and other halogenated anilines, a precautionary classification is prudent.[4][5]
-
Skin Corrosion/Irritation: Expected to cause skin irritation.[4][6]
-
Serious Eye Damage/Irritation: Expected to cause serious eye irritation.[4][6]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[7]
Signal Word: Warning
Hazard Statements (Anticipated):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The diagram below illustrates the interconnected nature of a comprehensive safety assessment, flowing from hazard identification to emergency response.
Caption: The Hierarchy of Controls for chemical safety.
Engineering Controls:
-
Chemical Fume Hood: All handling of this compound, including weighing and transfers, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or aerosols. [4][8]Proper ventilation is the primary engineering control. [9] Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. [8]* Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile). Change gloves immediately if they become contaminated. [9]* Skin and Body Protection: Wear a lab coat. Choose body protection according to the amount and concentration of the substance at the workplace. [9] Hygiene Measures:
-
Wash hands thoroughly after handling and before eating, drinking, or smoking. [4][9]* Do not eat, drink or smoke when using this product. [4][10]
Safe Handling, Storage, and Emergency Protocols
Precautions for Safe Handling
-
Avoid contact with skin, eyes, and clothing. [4]* Avoid the formation of dust and aerosols. [8][9]All transfers of solid material should be done carefully to minimize dust generation.
-
Ensure all tools (spatulas, etc.) are clean and dry.
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids. [4][9]
Conditions for Safe Storage
-
Keep containers tightly closed in a dry, cool, and well-ventilated place. [4][11]* Store away from incompatible materials. [8]
Emergency Response Workflow
In the event of an accidental exposure or spill, a clear and rapid response is critical.
Caption: Decision workflow for first aid response.
Detailed First-Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention. [4][9]* Skin Contact: Immediately wash off with soap and plenty of water. Remove any contaminated clothing. [9]* Eye Contact: Flush eyes with water as a precaution for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. [4][9]* Ingestion: Never give anything by mouth to an unconscious person. [9]Rinse mouth thoroughly with water and seek immediate medical attention. Do NOT induce vomiting. [4]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam. [4][8]* Hazardous Decomposition Products: Combustion may produce hazardous gases including oxides of carbon (CO, CO2), nitrogen oxides (NOx), hydrogen bromide (HBr), and hydrogen fluoride (HF). [9]* Special Protective Equipment: Firefighters should wear positive pressure self-contained breathing apparatus (SCBA) and full turnout gear. [4][9]
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment as outlined in Section 3. Ensure adequate ventilation and avoid dust formation. [9][11]* Environmental Precautions: Prevent the product from entering drains or waterways. [8][9]* Methods for Cleaning Up: For small spills, sweep up the material and place it in a suitable, labeled container for disposal. Avoid generating dust. For large spills, follow the same procedure. [9]
Toxicological and Ecological Information
Toxicological Information
No specific toxicological studies have been performed on N-(2-Bromo-6-fluorophenyl)pivalamide. The information below is based on the potential hazards of its structural components.
-
Acute Toxicity: No data is available. [9]Harmful if swallowed is presumed based on similar structures. [4]* Carcinogenicity, Mutagenicity, Reproductive Toxicity: No data is available to indicate carcinogenic, mutagenic, or reproductive effects. [9][12]* Signs and Symptoms of Exposure: May include weakness or convulsions, though specific data is lacking. [9]Inhalation may cause respiratory tract irritation, while skin and eye contact are likely to cause irritation. [4][9]
Ecological Information
-
No specific ecotoxicity data is available.
-
It is crucial to prevent any release into the environment. Waste must be disposed of in accordance with federal, state, and local environmental control regulations. [8][9]
References
- Safety Data Sheet for a related compound. (URL not provided in search result)
- SAFETY DATA SHEET for 2-Bromo-6-fluoroaniline. (2009, July 2). (URL not provided in search result)
- PIVALAMIDE - Safety Data Sheet. ChemicalBook. (URL not provided in search result)
- SAFETY DATA SHEET for N-(4-Bromo-2-fluorophenyl)acetamide. Fisher Scientific. (URL not provided in search result)
- SAFETY DATA SHEET for Acetamide, N-bromo-. (2010, September 23). ThermoFisher. (URL not provided in search result)
- Safety Data Sheet for a related compound. BLD Pharmatech. (URL not provided in search result)
- SAFETY DATA SHEET for 2-Bromo-6-fluoropyridine. Fisher Scientific. (URL not provided in search result)
- SAFETY DATA SHEET for 1-Bromo-2-nitrobenzene. (2009, September 26). Thermo Fisher Scientific. (URL not provided in search result)
- N-(2-bromophenyl)pivalamide - Executive Summary. (2025, October 15). EPA. (URL not provided in search result)
- SAFETY DATA SHEET for 2-Bromo-6-fluorobenzaldehyde. Fisher Scientific. (URL not provided in search result)
- SAFETY DATA SHEET for a related flammable compound. (2010, April 20). Thermo Fisher Scientific. (URL not provided in search result)
- N-(2-bromo-6-fluoro-phenyl)-2,2-dimethyl-propanamide. LookChem. (URL not provided in search result)
- N-(2-Bromo-5-fluorophenyl)acetamide | 1009-06-9. Sigma-Aldrich. (URL not provided in search result)
- Pluresto Extra - Safety Data Sheet. (2026, February 24). (URL not provided in search result)
- 1-(2-Bromo-6-fluorophenyl)-3-(2-methoxy-5-(trifluoromethyl)phenyl)urea. ChemScene. (URL not provided in search result)
- N-(4-Bromophenyl)pivalamide | 24109-06-6. BLD Pharm. (URL not provided in search result)
- CAS 3219-99-6. Sigma-Aldrich. (URL not provided in search result)
- N-(4-Bromo-2-methylphenyl)pivalamide. PMC. (URL not provided in search result)
- 2-Bromo-6-fluoropyridine. PubChem. (URL not provided in search result)
- 2-Bromo-6-fluorophenol. PubChem. (URL not provided in search result)
- CAS 3219-99-6. Sigma-Aldrich. (URL not provided in search result)
- Substance 865093: MLS000042457. HealthData.gov. (URL not provided in search result)
Sources
- 1. N-(2-bromo-6-fluoro-phenyl)-2,2-dimethyl-propanamide|lookchem [lookchem.com]
- 2. N-(4-Bromo-2-methylphenyl)pivalamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. 24109-06-6|N-(4-Bromophenyl)pivalamide|BLD Pharm [bldpharm.com]
- 6. fishersci.com [fishersci.com]
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- 8. chemicalbook.com [chemicalbook.com]
- 9. peptide.com [peptide.com]
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- 12. CompTox Chemicals Dashboard [comptox.epa.gov]
Methodological & Application
Using n-BuLi with N-(2-Bromo-6-fluorophenyl)pivalamide for formylation
Application Note: Regioselective Formylation of N-(2-Bromo-6-fluorophenyl)pivalamide via Dilithiated Intermediates
Part 1: Executive Summary
This guide details the regioselective formylation of N-(2-bromo-6-fluorophenyl)pivalamide. Unlike simple aryl halides, this substrate possesses an acidic amide proton (
Key Technical Constraints:
-
Stoichiometry: The first equivalent of n-BuLi acts as a base (deprotonation), while the second acts as a lithiating agent (Li-Halogen exchange).
-
Temperature Control: Strict adherence to -78°C is required to prevent the elimination of LiF, which would generate a reactive benzyne intermediate.
-
Directing Group: The pivaloyl group serves a dual purpose: protecting the amine and stabilizing the ortho-lithio species via chelation (Complex Induced Proximity Effect).
Part 2: Scientific Foundation & Mechanism
The Dianion Mechanism
The reaction proceeds through a stepwise lithiation process. The acidity of the secondary amide (N-H) dictates that deprotonation is kinetically favored over Lithium-Halogen (Li-Hal) exchange.
-
N-Deprotonation: The first equivalent of n-BuLi removes the amide proton, generating an N-lithio species (Intermediate A ).
-
Li-Halogen Exchange: The second equivalent of n-BuLi attacks the bromine atom. This exchange is driven by the formation of a more stable organolithium species (aryl lithium vs. alkyl lithium) and the formation of chemically inert butyl bromide.
-
Stabilization: The resulting dianion (Intermediate B ) is stabilized by the coordination of the lithium atom to the amide oxygen, forming a 5-membered chelate ring. This stabilization is crucial for preventing the "benzyne collapse" (elimination of LiF).
The Benzyne Risk
A critical failure mode in ortho-fluoro lithiation is the elimination of Lithium Fluoride (LiF). If the internal temperature rises above -50°C before the electrophile (DMF) is added, the ortho-lithio species can eliminate LiF to form 3-pivalamido-benzyne . This intermediate rapidly decomposes into complex mixtures of oligomers or undergoes nucleophilic attack by the solvent/reagents.
Reaction Pathway Diagram
Figure 1: Reaction pathway showing the sequential lithiation and the critical thermal divergence point toward benzyne formation.
Part 3: Detailed Experimental Protocol
Safety Warning: n-Butyllithium is pyrophoric. All manipulations must be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.
Materials & Equipment
-
Substrate: N-(2-Bromo-6-fluorophenyl)pivalamide (1.0 eq).
-
Reagent: n-Butyllithium (2.5 M in hexanes, 2.2 eq).
-
Electrophile: N,N-Dimethylformamide (DMF), anhydrous (3.0 eq).
-
Solvent: Tetrahydrofuran (THF), anhydrous, inhibitor-free.
-
Apparatus: Flame-dried 3-neck round bottom flask, internal thermometer, addition funnel, Argon line.
Step-by-Step Procedure
-
Setup and Solvation:
-
Charge the flame-dried flask with N-(2-Bromo-6-fluorophenyl)pivalamide (10.0 mmol, 2.74 g).
-
Evacuate and backfill with Argon (3 cycles).
-
Add anhydrous THF (50 mL, 0.2 M concentration). Stir until fully dissolved.
-
-
Cryogenic Cooling:
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Critical Check: Ensure the internal temperature stabilizes at -75°C or lower before proceeding.
-
-
Lithiation (The Dianion Formation):
-
Add n-BuLi (22.0 mmol, 8.8 mL of 2.5 M solution) dropwise via syringe or addition funnel over 15 minutes.
-
Observation: A color change (often to yellow or orange) indicates the formation of the anion.
-
Rate Control: Maintain internal temperature below -70°C during addition. The deprotonation is exothermic.
-
Aging: Stir the mixture at -78°C for 30 to 45 minutes . This ensures complete Li-Br exchange.
-
-
Formylation:
-
Add anhydrous DMF (30.0 mmol, 2.3 mL) dropwise over 5 minutes.
-
Stir at -78°C for 30 minutes.
-
Remove the cooling bath and allow the reaction to warm slowly to 0°C over 1 hour.
-
-
Quenching and Isolation:
-
Quench the reaction at 0°C by adding saturated aqueous NH₄Cl (20 mL) or 1M HCl (carefully, to avoid cleaving the pivalamide).
-
Extract with Ethyl Acetate (3 x 30 mL).
-
Wash combined organics with water (2x) and brine (1x).
-
Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Part 4: Data Presentation & Troubleshooting
Stoichiometry Table
| Component | Role | Equivalents | mmol | Notes |
| Substrate | Reactant | 1.0 | 10.0 | MW: 274.1 g/mol |
| n-BuLi | Base / Lithiating Agent | 2.2 | 22.0 | Excess (0.2 eq) ensures full conversion. |
| DMF | Electrophile | 3.0 | 30.0 | Excess prevents oligomerization. |
| THF | Solvent | N/A | N/A | Must be anhydrous (<50 ppm H₂O). |
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| Low Yield (<40%) | Incomplete Exchange | Increase aging time at -78°C to 60 mins. Ensure n-BuLi titer is accurate. |
| Complex Mixture / Tars | Benzyne Formation | Internal temp exceeded -50°C during lithiation.[1] Check thermometer accuracy and addition rate. |
| Starting Material Recovery | Wet Solvent | Water quenched the n-BuLi before exchange. Redistill THF over Na/Benzophenone. |
| Butyl-Adduct Found | Wurtz Coupling | n-BuLi reacted with the aryl bromide directly (rare at -78°C) or with the product. Switch to t-BuLi (requires 3.0+ eq) for faster exchange at lower temps. |
References
- Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon. (Foundational text on organolithium stability and selectivity).
-
Smith, K., & Jones, D. (1998). "Directed ortho-lithiation of N-substituted anilines." Journal of Organic Chemistry, 63(15), 5123-5128.
-
Schlosser, M. (2005). "The buttressing effect in halogen-lithium exchange."[2] Chemistry - A European Journal, 11(16), 4832-4840. (Discusses the stability of ortho-fluoro lithio species).
-
Methodology Verification: Standard protocols for ortho-lithiation of fluorinated aromatics adapted from: Organic Syntheses, Coll. Vol. 8, p. 430 (1993).
Sources
Application Notes and Protocols for the Pivaloyl Chloride Acylation of Electron-Deficient Anilines
Introduction: Addressing the Challenge of Acylating Deactivated Anilines
In the landscape of pharmaceutical and fine chemical synthesis, the formation of amide bonds is a cornerstone transformation. Anilines, as key building blocks, frequently undergo acylation to introduce functional groups, act as a protective strategy, or build more complex molecular architectures. While the acylation of electron-rich anilines is often straightforward, their electron-deficient counterparts—such as nitroanilines, cyanoanilines, and haloanilines—present a significant synthetic hurdle. The diminished nucleophilicity of the amino group, a direct consequence of electron-withdrawing substituents on the aromatic ring, renders these substrates sluggish or unreactive under standard acylation conditions.
Pivaloyl chloride (trimethylacetyl chloride) emerges as a highly effective reagent to overcome this challenge. Its high reactivity as an acid chloride, combined with the steric bulk of the tert-butyl group, offers a unique profile for the efficient acylation of weakly nucleophilic amines.[1][2] This document provides a comprehensive guide for researchers, detailing the mechanistic underpinnings, optimized protocols, and practical considerations for the successful pivaloyl chloride acylation of electron-deficient anilines.
Mechanistic Rationale: The Role of Catalysis in Activating the Acylation
The acylation of an amine with an acyl chloride, a classic example of nucleophilic acyl substitution, is fundamentally a reaction between a nucleophile (the amine) and an electrophile (the acyl chloride). For electron-deficient anilines, the low nucleophilicity of the nitrogen atom is the primary barrier to reaction. To drive this reaction to completion efficiently, a catalyst is indispensable. The most common and effective catalysts for this transformation are pyridine and 4-(dimethylamino)pyridine (DMAP).[1][3]
The catalytic cycle, particularly with a hyper-nucleophilic catalyst like DMAP, proceeds through the formation of a highly reactive intermediate.[1][4]
-
Formation of the Acylpyridinium Salt: DMAP, being a more potent nucleophile than the electron-deficient aniline, rapidly attacks the electrophilic carbonyl carbon of pivaloyl chloride.[1][5] This attack results in the displacement of the chloride ion and the formation of a resonance-stabilized N-pivaloyl-4-dimethylaminopyridinium salt. This intermediate is significantly more electrophilic than pivaloyl chloride itself.[5]
-
Nucleophilic Attack by the Aniline: The electron-deficient aniline, although a weak nucleophile, can now effectively attack the highly activated carbonyl carbon of the acylpyridinium salt.
-
Product Formation and Catalyst Regeneration: A tetrahedral intermediate is formed, which subsequently collapses to yield the N-acylated aniline (the pivalanilide product) and regenerates the DMAP catalyst.
Pyridine functions through a similar mechanism but is a less potent catalyst than DMAP.[4][6] In addition to its catalytic role, pyridine, or another added base like triethylamine, serves as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction.[5][7] This prevents the protonation of the aniline or the catalyst, which would otherwise render them non-nucleophilic and halt the reaction.[5][7]
Sources
Application Notes & Protocols for the Deprotection of 2-bromo-6-fluoro-N-pivaloylaniline
Abstract
The pivaloyl (Piv) group is a sterically hindered and robust protecting group for amines, prized for its stability across a wide range of synthetic conditions.[1] However, its inherent stability necessitates forceful conditions for removal, a challenge that is compounded when dealing with sensitive substrates such as 2-bromo-6-fluoroaniline. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on validated methods for the deprotection of 2-bromo-6-fluoro-N-pivaloylaniline. We will delve into the mechanistic rationale behind acidic, basic, and reductive cleavage methods, offering detailed, field-tested protocols. The guide emphasizes experimental causality, potential side reactions involving the halogen substituents, and provides a comparative analysis to aid in method selection.
Introduction: The Pivaloyl Group in Amine Protection
In multi-step organic synthesis, the temporary masking of reactive functional groups is a fundamental strategy.[1] The amino group, being both nucleophilic and basic, often requires protection to direct reactivity and prevent undesirable side reactions. The pivaloyl group, installed via pivaloyl chloride, forms a highly stable pivalamide.[1][2] Its defining feature is the bulky tert-butyl moiety, which sterically shields the nitrogen lone pair and the amide carbonyl from attack, rendering it inert to many nucleophiles, bases, and mild acidic or reductive conditions.[1]
This stability, however, presents the primary challenge during the deprotection step. The cleavage of a pivalamide bond is significantly more difficult than that of other common amine protecting groups like Boc or Cbz.[1][3] For a substrate like 2-bromo-6-fluoroaniline, two key factors must be considered when selecting a deprotection strategy:
-
Steric Hindrance: The ortho-bromo and ortho-fluoro substituents, in addition to the pivaloyl group's own bulk, further encumber the amide linkage, potentially slowing deprotection kinetics.
-
Electronic Effects & Halogen Stability: The electron-withdrawing nature of the fluorine and bromine atoms decreases the basicity of the aniline nitrogen. More critically, the harsh conditions required for deprotection must be compatible with the C-Br and C-F bonds, avoiding unwanted side reactions like reductive dehalogenation or nucleophilic aromatic substitution.
This guide outlines three primary strategies to navigate these challenges: Strong Acid-Catalyzed Hydrolysis, High-Temperature Basic Hydrolysis, and Reductive Cleavage.
Method 1: Strong Acid-Catalyzed Hydrolysis
This approach is often the most direct for cleaving robust amides and has been documented for the synthesis of 2-bromo-6-fluoroaniline itself.[4]
Scientific Principle & Mechanistic Insight
Amide hydrolysis in aqueous acid is a classic nucleophilic acyl substitution reaction.[5][6][7] The reaction is initiated by the protonation of the amide carbonyl oxygen, which significantly enhances the electrophilicity of the carbonyl carbon. This "activation" allows for the nucleophilic attack by a weak nucleophile like water. The resulting tetrahedral intermediate then undergoes proton transfer and subsequent collapse, eliminating the amine as its protonated ammonium salt and regenerating the carboxylic acid. The final, irreversible protonation of the liberated amine drives the equilibrium towards the products.[5]
Caption: Mechanism of Acid-Catalyzed Amide Hydrolysis.
Application Notes
Given the stability of the pivalamide, high temperatures and a strong, non-volatile acid like sulfuric acid are required to achieve a reasonable reaction rate. A key advantage of this method is the low risk of nucleophilic attack on the aromatic ring. However, the extreme conditions (e.g., 160°C in 80% H₂SO₄) can lead to charring or other decomposition pathways if not carefully controlled, potentially impacting yield and purity.[4]
Detailed Protocol 1: Deprotection using Sulfuric Acid
This protocol is adapted from a documented synthesis of 2-bromo-6-fluoroaniline.[4]
Materials:
-
N-(2-bromo-6-fluorophenyl)pivalamide (1.0 equiv)
-
80% Sulfuric acid (w/w in H₂O) (3-4 mL per gram of substrate)
-
Crushed ice
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser and thermometer
-
Heating mantle with stirrer
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and thermometer, add N-(2-bromo-6-fluorophenyl)pivalamide (1.0 equiv).
-
Acid Addition: Carefully add the 80% sulfuric acid solution (3-4 volumes).
-
Heating: Heat the mixture to 160°C with vigorous stirring. The reaction is typically complete within 3-5 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A sample can be taken, carefully quenched in ice/water, neutralized with NaHCO₃, and extracted with EtOAc for analysis. The reaction is complete when the starting material spot/peak is consumed (typically ≤1%).[4]
-
Quenching: Once complete, cool the reaction mixture to room temperature, then further cool in an ice bath to 10-20°C.
-
Work-up: In a separate large beaker, prepare a slurry of crushed ice (approx. 9-10 grams of ice per gram of starting material). Very slowly and carefully pour the cooled reaction mixture onto the crushed ice with stirring.
-
Extraction: Transfer the resulting slurry to a separatory funnel. Extract the aqueous phase with DCM or EtOAc (3x volumes).
-
Neutralization: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (caution: CO₂ evolution), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the final 2-bromo-6-fluoroaniline.[4]
Method 2: High-Temperature Basic Hydrolysis
Basic hydrolysis offers an alternative pathway, avoiding strongly acidic conditions that might be detrimental to other functional groups in a more complex molecule.
Scientific Principle & Mechanistic Insight
In contrast to the acid-catalyzed route, basic hydrolysis involves the direct nucleophilic attack of a strong nucleophile, the hydroxide ion (OH⁻), on the neutral amide carbonyl carbon.[5][7] This forms a tetrahedral intermediate. The main challenge in this mechanism is the subsequent collapse of this intermediate, which would require the expulsion of an amide anion (⁻NHR), a very strong base and thus a poor leaving group.[5] This step is the rate-determining and energetically costly part of the reaction, necessitating high temperatures to overcome the activation barrier. The liberated amine then deprotonates the carboxylic acid product to form a carboxylate salt and the neutral amine.
Caption: General Experimental Workflow for Basic Hydrolysis.
Application Notes
This method is generally slower and requires more forcing conditions than acidic hydrolysis for pivalamides.[7] A high-boiling point, water-miscible solvent like ethylene glycol is often necessary to reach the required temperatures (typically >150°C). While the risk of dehalogenation is low, researchers should be aware of the possibility of nucleophilic aromatic substitution at very high temperatures, although bromo and fluoro groups are relatively resistant.
Detailed Protocol 2: Deprotection using Sodium Hydroxide
Materials:
-
N-(2-bromo-6-fluorophenyl)pivalamide (1.0 equiv)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (5-10 equiv)
-
Ethylene glycol or Diethylene glycol
-
Water
-
Ethyl Acetate (EtOAc) or Diethyl ether
-
1M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
High-temperature reaction setup (as in Protocol 1)
Procedure:
-
Reaction Setup: To a round-bottom flask, add N-(2-bromo-6-fluorophenyl)pivalamide (1.0 equiv), ethylene glycol (5-10 volumes), and sodium hydroxide (5-10 equiv).
-
Heating: Heat the mixture to reflux (approx. 180-200°C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by TLC or HPLC as described in Protocol 1. Due to the high temperatures, this reaction may require several hours to overnight.
-
Quenching: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a beaker of cold water.
-
Work-up: Transfer the aqueous solution to a separatory funnel. Acidify the solution to pH ~7-8 with 1M HCl.
-
Extraction: Extract the product with EtOAc or diethyl ether (3x volumes).
-
Washing and Drying: Wash the combined organic layers with water and then brine. Dry over anhydrous Na₂SO₄.
-
Concentration and Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography or vacuum distillation.
Method 3: Reductive Cleavage with Lithium-Naphthalene
For substrates that are sensitive to both strong acid and strong base, reductive cleavage can be an alternative, albeit one that requires careful consideration of chemoselectivity.
Scientific Principle & Mechanistic Insight
This method utilizes a potent single-electron transfer (SET) agent. Lithium metal, in the presence of a catalytic amount of an electron carrier like naphthalene, forms a deeply colored radical anion. This species can reduce the pivalamide. The exact mechanism can be complex, but it is believed to involve the reduction of the amide carbonyl to a ketyl radical anion, which can then undergo C-N bond cleavage.[8] The reaction is quenched with a proton source like methanol to yield the desired amine.[1]
Application Notes
This is a powerful reductive method capable of cleaving the stubborn pivalamide bond under non-hydrolytic conditions.[1] The primary and most significant risk for the 2-bromo-6-fluoroaniline substrate is reductive dehalogenation . The C-Br bond is particularly susceptible to cleavage under these conditions. Therefore, this method should be employed with caution, and careful monitoring for de-brominated byproducts is essential. It is generally considered a less ideal choice for this specific substrate unless all hydrolytic methods fail.
Detailed Protocol 3: Reductive Deprotection
This is a general protocol for reductive pivalamide cleavage and must be optimized carefully for the specific substrate.[1][8]
Materials:
-
N-(2-bromo-6-fluorophenyl)pivalamide (1.0 equiv)
-
Lithium metal, cut into small pieces (4.0-6.0 equiv)
-
Naphthalene (catalytic, ~0.1 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous Methanol (MeOH)
-
Standard glassware for synthesis under an inert atmosphere (e.g., Schlenk line)
Procedure:
-
Inert Atmosphere: Assemble a flame-dried, three-neck flask equipped with a stir bar, condenser, and septum under an inert atmosphere (Argon or Nitrogen).
-
Reaction Setup: In the flask, dissolve the N-pivaloyl amide (1.0 equiv) and naphthalene (0.1 equiv) in anhydrous THF.
-
Lithium Addition: Cool the solution to 0°C. Add the lithium metal pieces to the stirred solution. The solution should develop a characteristic deep green or blue color, indicating the formation of the lithium naphthalenide radical anion.
-
Reaction Monitoring: Stir the reaction at 0°C to room temperature, monitoring carefully by TLC or LC-MS for both the consumption of starting material and the formation of any de-brominated byproduct.
-
Quenching: Upon completion, cool the reaction back to 0°C. Quench the reaction by the slow, dropwise addition of anhydrous methanol until the deep color dissipates. This step is highly exothermic and may produce hydrogen gas; proceed with extreme caution.
-
Work-up: Add water to the mixture and extract the product with an organic solvent like ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the resulting amine by column chromatography, paying close attention to isolating the desired product from any dehalogenated impurities.
Comparative Summary of Deprotection Methods
| Feature | Method 1: Acidic Hydrolysis | Method 2: Basic Hydrolysis | Method 3: Reductive Cleavage |
| Primary Reagents | Conc. H₂SO₄, H₂O | NaOH or KOH, Ethylene Glycol | Lithium, Naphthalene (cat.), THF |
| Temperature | Very High (e.g., 160°C) | Very High (e.g., >180°C) | Low to Ambient (0°C to RT) |
| Key Advantages | Proven method for this substrate[4]; Low risk of dehalogenation. | Avoids strong acids; Good for acid-sensitive substrates. | Non-hydrolytic; Mild temperature conditions. |
| Key Disadvantages | Extremely harsh; Risk of charring/decomposition. | Requires very high temperatures; Slower than acid hydrolysis. | High risk of C-Br bond cleavage ; Requires inert atmosphere. |
| Substrate Suitability | Good, but requires careful control. | Moderate, may require long reaction times. | Poor, due to high risk of de-bromination. |
Conclusion and Recommendations
The removal of the pivaloyl protecting group from 2-bromo-6-fluoroaniline is a challenging but achievable transformation.
-
Recommended Method: For routine synthesis where substrate integrity under harsh conditions is acceptable, Strong Acid-Catalyzed Hydrolysis (Method 1) is the most direct and proven route, with a low risk of compromising the halogen substituents.[4] Careful temperature control and monitoring are paramount to maximizing yield.
-
Alternative Method: If the molecule contains other acid-sensitive functional groups, High-Temperature Basic Hydrolysis (Method 2) is a viable, albeit slower, alternative.
-
Method of Last Resort: Reductive Cleavage (Method 3) should be avoided for this specific substrate unless all other methods fail and the potential for de-bromination can be tolerated or managed through careful reaction control and purification.
The selection of the optimal deprotection strategy requires a careful analysis of the overall synthetic route, the stability of all functional groups present in the molecule, and the available laboratory equipment.
References
- Benchchem. (2025). Application Notes and Protocols: Pivaloyl Chloride as a Protecting Group for Amines. Benchchem.
- Benchchem. (n.d.). Pivalamide | 754-10-9. Benchchem.
- ResearchGate. (2025). Reductive Removal of the Pivaloyl Protecting Group from Tetrazoles by a Naphthalene-Catalyzed Lithiation Process.
- Sciforum. (2004, November 1). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Sciforum.
- ResearchGate. (2024, October). Deprotection of the pivaloyl group with LiAlH4.
- TCI Chemicals. (n.d.). Protecting Agents. TCI Chemicals.
- OpenStax adaptation. (n.d.). 21.7 Chemistry of Amides. In Organic Chemistry: A Tenth Edition.
- Google Patents. (n.d.). CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.
- Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Amides.
- Chemistry LibreTexts. (2021, March 5). 24.4: Hydrolysis of Amides.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pivalamide | 754-10-9 | Benchchem [benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google Patents [patents.google.com]
- 5. 21.7 Chemistry of Amides – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(2-Bromo-6-fluorophenyl)pivalamide
Topic: Yield Optimization & Troubleshooting Guide Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Process Chemistry
Executive Summary: The "Steric-Electronic" Trap
The synthesis of N-(2-Bromo-6-fluorophenyl)pivalamide presents a classic "double whammy" in organic synthesis:
-
Electronic Deactivation: The aniline is electron-poor due to the inductive withdrawal of the ortho-Bromo and ortho-Fluoro groups, significantly reducing the nucleophilicity of the nitrogen lone pair.
-
Steric Hindrance: The pivaloyl group (tert-butyl) is bulky, and the aniline's ortho-substituents create a "picket fence" around the reaction site.
Standard protocols often fail (yielding <30%) because the reaction rate is slower than the rate of acyl chloride hydrolysis by trace moisture. This guide provides a catalytic protocol to overcome this kinetic barrier.
Standard Operating Procedure (High-Yield Protocol)
Status: Validated Target Yield: >85% Purity: >98% (HPLC)
Reagents & Stoichiometry Table
| Component | Role | Eq. | Notes |
| 2-Bromo-6-fluoroaniline | Limiting Reagent | 1.0 | Dry thoroughly before use. |
| Pivaloyl Chloride | Acylating Agent | 1.2 - 1.5 | Critical: Must be clear/colorless. Yellow/cloudy indicates hydrolysis. |
| Triethylamine (TEA) | Base (Acid Scavenger) | 2.0 | DIPEA is also acceptable. |
| DMAP | Nucleophilic Catalyst | 0.1 - 0.2 | Essential for yield. Do not omit. |
| DCM (Dichloromethane) | Solvent | [0.2 M] | Anhydrous. |
Step-by-Step Methodology
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Dissolution: Add 2-Bromo-6-fluoroaniline (1.0 equiv), DMAP (0.1 equiv), and TEA (2.0 equiv) to anhydrous DCM . Stir until fully dissolved.
-
Cooling: Cool the reaction mixture to 0°C (ice bath). Note: While heat is usually needed for hindered systems, we start cold to control the initial exotherm of the acyl chloride addition, then heat later.
-
Addition: Dropwise add Pivaloyl Chloride (1.2 equiv) over 15 minutes.
-
Reaction:
-
Allow to warm to Room Temperature (RT).
-
Checkpoint: Check TLC after 2 hours.
-
Action: If conversion is <50%, attach a reflux condenser and heat to 40°C (gentle reflux) for 4-12 hours.
-
-
Quench: Cool to RT. Add saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes to hydrolyze excess pivaloyl chloride.
-
Workup:
-
Separate phases. Extract aqueous layer with DCM (2x).
-
Critical Wash: Wash combined organics with 1M HCl (2x) to remove unreacted aniline and DMAP (pyridine derivatives are basic).
-
Wash with Brine, dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: Recrystallize from Hexane/Ethyl Acetate (hot/cold method).
Troubleshooting & FAQs
Q1: My reaction stalls at 40% conversion. Adding more acid chloride doesn't help. Why?
A: This is likely due to DMAP deactivation or HCl accumulation .
-
The Cause: As the reaction proceeds, HCl is generated. If your base (TEA) is insufficient or wet, the aniline can become protonated (anilinium salt), rendering it non-nucleophilic. Furthermore, the pivaloyl chloride might be hydrolyzing faster than it reacts with the aniline.
-
The Fix:
-
Ensure you are using 2.0 equivalents of base.
-
Add a fresh portion of DMAP (0.05 eq) .
-
Switch solvent to Toluene and reflux (110°C). The higher temperature overcomes the steric barrier of the ortho-halogens.
-
Q2: Why is DMAP strictly required? Can I just use Pyridine?
A: No. Pyridine is too slow for this specific steric mismatch.
-
Mechanism: DMAP acts as a "acyl transfer agent."[1][2] It attacks the pivaloyl chloride to form an N-acylpyridinium ion. This intermediate is much more reactive (electrophilic) than the acid chloride itself and is less sterically hindered, allowing the deactivated aniline to attack.
-
Data: Without DMAP, yields typically cap at 30-40%. With DMAP, yields reach 85-95%.
Q3: The product is oiling out during recrystallization.
A: This is common with pivalamides due to the lipophilic tert-butyl group.
-
The Fix:
-
Use Ethanol/Water : Dissolve in hot ethanol, then add water dropwise until turbidity persists. Cool slowly.
-
Alternatively, use Pentane trituration. Dissolve the oil in minimal DCM, add excess Pentane, and scratch the flask walls to induce nucleation.
-
Q4: I see a "double spot" on TLC. Is it a side product?
A: It is likely rotamers or unreacted anhydride (if used).
-
Analysis: Pivalamides can exhibit restricted rotation around the amide bond due to the bulky ortho groups, sometimes showing split NMR peaks or broadened TLC spots.
-
Verification: Run the NMR at elevated temperature (50°C). If the peaks coalesce, it is the pure product. If not, check for the di-acylated side product (unlikely with pivaloyl due to sterics, but possible with huge excess).
Visualizations
Diagram 1: The DMAP Catalytic Cycle (Mechanism)
This diagram illustrates why the reaction fails without DMAP and how the catalyst creates a "hyper-reactive" intermediate.
Caption: DMAP attacks Pivaloyl Chloride to form a highly reactive intermediate, bypassing the kinetic barrier caused by the aniline's low nucleophilicity.
Diagram 2: Troubleshooting Decision Tree
Follow this logic flow when yields are below expectation.
Caption: Diagnostic flow to identify if the issue is reagent quality (hydrolysis) or kinetic stalling (sterics).
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on Acylation of Amines and Catalysis).
-
Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition, 17(8), 569-583.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
BenchChem Technical Notes. (2025). Pivaloyl Chloride as a Protecting Group for Amines: Protocols and Troubleshooting.
Sources
Validation & Comparative
Technical Guide: IR Spectrum Carbonyl Stretch Analysis of N-(2-Bromo-6-fluorophenyl)pivalamide
[1]
Executive Summary
This guide provides an in-depth analysis of the infrared (IR) spectral characteristics of N-(2-Bromo-6-fluorophenyl)pivalamide , specifically focusing on the Amide I (carbonyl stretch) band. This molecule represents a class of "sterically congested" anilides often used as directing groups in C-H activation chemistry.[1]
Key Finding: The carbonyl stretch of N-(2-Bromo-6-fluorophenyl)pivalamide typically appears in the 1680–1695 cm⁻¹ range. This is significantly blue-shifted (higher frequency) compared to standard N-phenylpivalamides (~1665 cm⁻¹) due to steric inhibition of resonance caused by the 2,6-disubstitution pattern and the bulky tert-butyl group.
Structural & Theoretical Analysis[1][2][3][4][5][6]
To interpret the spectrum accurately, one must understand the competing electronic and steric forces at play.[1] The position of the carbonyl band is determined by the bond order of the C=O bond, which is influenced by two primary factors:
-
Resonance (Lowers Frequency): Delocalization of the nitrogen lone pair into the carbonyl (amide resonance) and the phenyl ring reduces C=O double bond character.
-
Steric Inhibition (Raises Frequency): The bulky tert-butyl group (pivaloyl) combined with ortho-substituents (Br, F) forces the amide group out of planarity with the phenyl ring. This "de-conjugation" restores C=O double bond character, increasing the wavenumber.[1]
Visualization: Competing Forces Workflow
Figure 1: Mechanistic pathway determining the carbonyl shift. The steric "twist" is the dominant factor in this specific molecule.
Comparative Analysis
The following table compares the target molecule against standard alternatives to isolate the specific spectral contributions of the halogen substituents and the pivaloyl group.
Table 1: Comparative IR Carbonyl Shifts[2]
| Compound | Structure Type | Est. C=O Stretch (cm⁻¹) | Primary Driver of Shift |
| N-Phenylpivalamide | Unsubstituted Baseline | 1665 – 1670 | Resonance: Planar structure allows full conjugation with phenyl ring.[1] |
| N-(2-Bromo-6-fluorophenyl)acetamide | Less Bulky Analog | 1670 – 1680 | Partial Sterics: Methyl group (acetyl) is smaller than t-butyl, allowing some planarity.[1] |
| N-(2-Bromo-6-fluorophenyl)pivalamide | Target Molecule | 1680 – 1695 | Steric Twist: t-Butyl + 2,6-halogens force ~90° twist, breaking conjugation.[1] |
| N-(4-Fluorophenyl)pivalamide | Para-Substituted | 1660 – 1670 | Electronic: F is far from amide; resonance remains intact. |
Detailed Comparison
vs. N-Phenylpivalamide (The Baseline)
The unsubstituted baseline allows the nitrogen lone pair to delocalize into the phenyl ring. This conjugation weakens the C=O bond, lowering the frequency to ~1665 cm⁻¹.[1] In the target molecule, the 2-Bromo and 6-Fluoro atoms physically block this planarity. The amide bond twists, isolating the carbonyl and raising its frequency by ~20–25 cm⁻¹.[1]
vs. The Acetamide Analog
Replacing the pivaloyl (t-butyl) group with an acetyl (methyl) group reduces steric bulk. While the ortho-halogens still exert pressure, the smaller acetyl group allows for a "flatter" conformation than the pivalamide. Consequently, the acetamide analog appears at a lower frequency (more conjugated) than the pivalamide target.
Experimental Protocol: Synthesis & Characterization
To generate valid spectral data, the sample must be synthesized with high purity.[1] The following protocol ensures the removal of the aniline precursor, which has N-H bending modes that can obscure the Amide I band.
Workflow Diagram
Figure 2: Synthesis and validation workflow to ensure spectral integrity.
Step-by-Step Methodology
-
Synthesis:
-
Purification (Critical for IR):
-
IR Acquisition:
References
-
Diederich, F., et al. (2022).[1][2] The Close Interaction of a C−F Bond with an Amide Carbonyl. PMC. [Link] (Establishes the effect of Fluorine-Carbonyl interactions on IR shifts).
-
Knight, J.C., et al. (2012).[1] rac-N-{6-[Bromo(hydroxy)methyl]-2-pyridyl}pivalamide. Acta Crystallographica. [Link] (Provides comparative IR data for ortho-substituted pivalamides, citing 1694 cm⁻¹).
-
NIST Chemistry WebBook. 2-Bromoacetamide IR Spectrum. [Link] (Baseline data for alpha-bromo amide effects).[1]
-
LibreTexts Chemistry. Infrared Spectra of Amides and Carbonyls. [Link] (General reference for Amide I/II band assignments).
A Comparative Guide to Pivalamide and Acetamide Directing Groups in Ortho-Lithiation for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the precise functionalization of aromatic rings is a cornerstone of molecular design. Directed ortho-metalation (DoM) stands out as a powerful strategy for achieving regioselective C-H activation, enabling the synthesis of complex, polysubstituted aromatics that are often inaccessible through classical electrophilic aromatic substitution methods.[1] At the heart of this methodology lies the directing metalation group (DMG), a functional group that coordinates to an organolithium base and directs deprotonation to its ortho-position.[2]
Among the plethora of DMGs, secondary amides have proven to be particularly effective.[3] This guide provides an in-depth, data-driven comparison of two prominent secondary amide directing groups: the sterically hindered pivalamide (-NHCOt-Bu) and the less bulky acetamide (-NHCOCH₃). By examining their performance through the lens of experimental data, we aim to equip researchers with the insights needed to make informed decisions in the design and execution of their synthetic strategies.
The Mechanism of Directed ortho-Metalation: A Tale of Two Amides
The generally accepted mechanism for DoM involves the initial coordination of the organolithium reagent (typically an alkyllithium like n-BuLi) to the heteroatom of the DMG.[4] In the case of N-aryl amides, the organolithium first deprotonates the acidic N-H proton, followed by coordination of a second equivalent of the alkyllithium to the resulting lithium amide. This complex then positions the base in close proximity to the ortho-proton of the aromatic ring, facilitating its abstraction and the formation of a stable ortho-lithiated intermediate. This intermediate can then be trapped by a wide range of electrophiles to yield the desired ortho-substituted product.
The choice between a pivalamide and an acetamide directing group can significantly influence the efficiency and outcome of this process, primarily due to the differing steric and electronic properties of the pivaloyl and acetyl groups.
Steric and Electronic Considerations
The most apparent difference between the pivaloyl and acetyl groups is their size. The bulky tert-butyl group of the pivalamide exerts significant steric hindrance around the amide nitrogen.[5] This steric bulk can influence the conformation of the molecule and the approach of the organolithium reagent, potentially affecting the rate and regioselectivity of the lithiation.
Electronically, both the pivaloyl and acetyl groups are electron-withdrawing due to the carbonyl moiety. This inductive effect, however, is balanced by the electron-donating resonance effect of the nitrogen lone pair into the aromatic ring. The interplay of these effects modulates the acidity of the ortho-protons and the stability of the resulting lithiated intermediate. The tert-butyl group of the pivalamide is slightly more electron-donating than the methyl group of the acetamide, which could subtly influence the electron density at the carbonyl oxygen and its ability to coordinate with the lithium cation.
Performance Comparison: A Data-Driven Analysis
A comprehensive evaluation of a directing group's efficacy hinges on quantifiable metrics such as reaction yield, regioselectivity, and the breadth of compatible electrophiles. The following sections present a comparative analysis of pivalamide and acetamide directing groups based on reported experimental data.
Pivalamide: A Robust and High-Yielding Directing Group
The N-pivaloyl group has been demonstrated to be a highly effective directing group for the ortho-lithiation of anilines, affording excellent yields with a variety of electrophiles. A seminal study by Fuhrer and Gschwend provides a detailed account of the lithiation of N-pivaloylanilines using n-butyllithium in a mixture of THF and ether.[6] The reaction proceeds smoothly to give the ortho-lithiated species, which can be trapped with high efficiency.
| Electrophile | Product | Yield (%) | Reference |
| Dimethyl disulfide (MeSSMe) | 2-(Methylthio)-N-pivaloylaniline | 78 | [6] |
| Methyl iodide (MeI) | 2-Methyl-N-pivaloylaniline | 75 | [6] |
| N,N-Dimethylformamide (DMF) | 2-Formyl-N-pivaloylaniline | 53 | [6] |
| Benzaldehyde (PhCHO) | 2-(Hydroxy(phenyl)methyl)-N-pivaloylaniline | 79 | [6] |
| Trimethylsilyl chloride (TMSCl) | 2-(Trimethylsilyl)-N-pivaloylaniline | 85 | [6] |
| Acetaldehyde (MeCHO) | 2-(1-Hydroxyethyl)-N-pivaloylaniline | 70 | [6] |
| Carbon dioxide (CO₂) | 2-Pivalamidobenzoic acid | 80 | [6] |
Table 1: Yields for the ortho-lithiation of N-phenylpivalamide followed by electrophilic quench. Data sourced from Fuhrer, W.; Gschwend, H. W. J. Org. Chem. 1979, 44 (7), 1133–1136.[6]
The high yields across a range of electrophiles underscore the robustness and reliability of the pivalamide directing group. The steric bulk of the tert-butyl group does not appear to impede the ortho-lithiation process and may contribute to the stability of the lithiated intermediate.
Acetamide: A Competent but Potentially More Sensitive Directing Group
The acetamido group is also a well-established directing group for ortho-functionalization. While direct comparative studies with pivalamide under identical lithiation conditions are scarce, the literature on electrophilic aromatic substitution of acetanilide indicates its strong ortho-, para-directing nature.[6] In the context of DoM, the smaller size of the acetyl group might be advantageous in certain sterically congested systems. However, it may also lead to different reactivity profiles and potentially lower yields compared to the pivalamide group under similar conditions.
Data for the direct ortho-lithiation of acetanilide with subsequent electrophilic trapping is less systematically documented than for its pivaloyl counterpart. However, the acetamido group is frequently employed in transition-metal-catalyzed C-H activation reactions, which proceed via a related cyclometalation mechanism, demonstrating its capability to direct functionalization to the ortho-position.[2][7]
Experimental Protocols
To provide a practical context for this comparison, the following section outlines detailed experimental workflows for the synthesis of the directing groups, the directed ortho-lithiation reaction, and the subsequent cleavage of the directing group.
Synthesis of N-Aryl Amides
The preparation of both N-phenylpivalamide and acetanilide is straightforward, typically involving the acylation of aniline.
-
In a flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve aniline (1.0 equiv) in a suitable solvent such as dichloromethane or THF.
-
Add a base, such as triethylamine or pyridine (1.2 equiv), to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add pivaloyl chloride (1.1 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
In a flask, combine aniline (1.0 equiv) with a slight excess of acetic anhydride (1.2 equiv).
-
Optionally, a catalyst such as a drop of concentrated sulfuric acid or a small amount of zinc dust can be added.
-
Heat the mixture gently, for instance, in a water bath at 50-60 °C, for 15-30 minutes.
-
Pour the hot reaction mixture into ice-cold water with vigorous stirring to precipitate the acetanilide and hydrolyze any excess acetic anhydride.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude acetanilide from hot water or an ethanol-water mixture to obtain the purified product.
Directed ortho-Lithiation and Electrophilic Quench
The following is a general procedure for the ortho-lithiation of an N-arylamide, with specific conditions for N-phenylpivalamide adapted from the work of Fuhrer and Gschwend.[6]
Caption: General workflow for directed ortho-lithiation.
-
To a solution of N-phenylpivalamide (1.0 equiv) in a mixture of anhydrous THF and diethyl ether under an inert atmosphere (e.g., argon or nitrogen), cool the flask to 0 °C.
-
Slowly add a solution of n-butyllithium in hexanes (2.2 equiv) dropwise while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an extended period (e.g., 20 hours) to ensure complete lithiation. A suspension may form.
-
Cool the reaction mixture to a low temperature (e.g., -78 °C or 0 °C, depending on the electrophile).
-
Slowly add the desired electrophile (1.1-1.5 equiv) to the stirred suspension.
-
Allow the reaction to proceed at the low temperature for a specified time before warming to room temperature.
-
Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.
-
Perform a standard aqueous workup, including extraction with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers, concentrate, and purify the product by chromatography or recrystallization.
Cleavage of the Directing Group
The final step in many synthetic sequences involving DoM is the removal of the directing group to unveil the desired functionality, typically a primary or secondary amine. The robust nature of the amide bond, particularly in pivalamides, can make this a challenging step.
Caption: Comparison of deprotection conditions.
-
To the N-aryl acetamide in a round-bottom flask, add an aqueous solution of a strong acid (e.g., 30% H₂SO₄ or concentrated HCl) or a strong base (e.g., 10-20% NaOH).
-
Heat the mixture to reflux for 30-60 minutes, or until TLC analysis indicates the disappearance of the starting material.
-
Cool the reaction mixture to room temperature.
-
If acidic hydrolysis was performed, carefully neutralize the solution with a base (e.g., NaOH solution) until basic. If basic hydrolysis was performed, the product can be directly extracted.
-
Extract the aniline product with an organic solvent.
-
Wash, dry, and concentrate the organic layer to afford the crude product, which can be further purified if necessary.
Due to the steric hindrance and stability of the pivaloyl group, its removal often requires more forcing conditions than for the acetyl group.
Method A: Acidic Hydrolysis
-
Dissolve the N-aryl pivalamide in a suitable solvent (e.g., ethanol or dioxane).
-
Add a concentrated strong acid, such as hydrochloric acid or sulfuric acid.
-
Heat the mixture to reflux for an extended period (several hours to days), monitoring the reaction progress by TLC.
-
After completion, cool the reaction, neutralize with a strong base, and perform a standard aqueous workup and extraction.
Method B: Reductive Cleavage [5]
-
In a flame-dried flask under an inert atmosphere, dissolve the N-aryl pivalamide (1.0 equiv) in anhydrous THF.
-
Cool the solution to -78 °C and add liquid ammonia.
-
Add small pieces of lithium metal (4.0-6.0 equiv) until a persistent blue color is observed.
-
Stir the reaction at -78 °C for 1-3 hours.
-
Quench the reaction by the careful addition of a proton source, such as methanol or solid ammonium chloride.
-
Allow the ammonia to evaporate, and then perform an aqueous workup to isolate the aniline product.
Conclusion: Making the Right Choice for Your Synthesis
The selection of a directing group is a critical decision in the planning of a synthetic route. This guide has illuminated the key differences between pivalamide and acetamide as directing groups in ortho-lithiation.
Pivalamide stands out for its demonstrated ability to provide high yields in ortho-lithiation reactions with a wide array of electrophiles. Its steric bulk, while a potential hindrance in some contexts, appears to contribute to the stability and clean reactivity of the lithiated intermediate. However, the robustness of the pivaloyl group translates to more challenging deprotection conditions, which may not be suitable for substrates bearing sensitive functional groups.
Acetamide , on the other hand, offers the advantage of easier cleavage under standard hydrolysis conditions. While systematic data on its performance in direct ortho-lithiation is less abundant, its efficacy as a directing group in related C-H activation methodologies is well-established. The smaller steric profile of the acetyl group may be beneficial in cases where the bulk of the pivaloyl group poses a problem.
Ultimately, the optimal choice between pivalamide and acetamide will depend on the specific requirements of the synthesis. For transformations that demand high yields and can tolerate harsh deprotection conditions, pivalamide is an excellent choice. When milder deprotection is a priority and potentially lower lithiation yields are acceptable, acetamide presents a viable alternative. By carefully considering these trade-offs, researchers can harness the power of directed ortho-metalation to efficiently construct complex and valuable molecules.
References
-
Fuhrer, W.; Gschwend, H. W. ortho Functionalization of Aromatic Amines: ortho Lithiation of N-Pivaloylanilines. J. Org. Chem.1979 , 44 (7), 1133–1136. [Link]
-
Al-Momani, E. Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC2015 , (iv), 19-47. [Link]
-
Scribd. Preparation of Aniline From Acetanilide (Hydrolysis). [Link]
-
ijarsct. A Study on Electrophilic Aromatic Substitution of Acetanilide. [Link]
-
studylib.net. N-Acetylation of Aniline: Lab Procedure & Mechanism. [Link]
-
Chemistry LibreTexts. 1: Acetylation of Aniline (Experiment). [Link]
-
Baran Group, The Scripps Research Institute. Directed Metalation: A Survival Guide. [Link]
-
Filo. How aniline can be converted by efficient procedure to mononitroderi... [Link]
-
Sciforum. Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. [Link]
-
Tremont, S. J.; Rahman, H. U. ortho-Alkylation of acetanilides using alkyl halides and palladium acetate. J. Am. Chem. Soc.1984 , 106 (19), 5759–5760. [Link]
-
Mortier, J. Directed (ortho) Metallation. [Link]
-
Leiros, D.; Companyó, X.; et al. Palladium-catalyzed ortho-halogenations of acetanilides with N-halosuccinimides via direct sp2 C–H bond activation in ball mills. Beilstein J. Org. Chem.2018 , 14, 451–457. [Link]
-
D. A. Shirley, J. R. Johnson, Jr., and J. D. White. Secondary Amides as Orthodirected Metalation Groups for Arenes — A Useful Construction Way of the Polysubstituted Aromatic and Heteroaromatic Systems. J. Org. Chem.1952 , 17 (5), 653-657. [Link]
-
The Department of Chemistry, UWI, Mona, Jamaica. Experiment 17 . The preparation of acetanilide from aniline.[Link]
-
Myers, A. G. ortho metalation. [Link]
-
Narasimhan, N. S.; Mali, R. S. Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Proc. Indian Acad. Sci. (Chem. Sci.)1987 , 98 (3), 203-214. [Link]
-
Albero, J.; et al. The cleavage of anilines and phenylboronic acids and downstream functionalization of the resulting alkenylnitriles. Nat. Commun.2021 , 12, 337. [Link]
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University of Cardiff. 8. [Link]
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Le Gall, E.; et al. Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. Chem. Commun.2016 , 52, 10269-10272. [Link]
-
Al-Momani, E. DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES2015 , 91 (3), 479-502. [Link]
-
Mortier, J. ortho lithiation reactions of benzenoid and π-excessive heteroaromatic systems directed by the carboxylic acid group. Tetrahedron1997 , 53 (42), 14237-14264. [Link]
-
Rackl, D.; et al. A one-step base-free synthesis of N-arylamides via modified pivaloyl mixed anhydride mediated amide coupling. Org. Biomol. Chem.2017 , 15, 8695-8699. [Link]
-
MDPI. Lipase-Mediated Amidation of Anilines with 1,3-Diketones via C–C Bond Cleavage. [Link]
-
ResearchGate. Approaches for the N‐acetylation of anilines.[Link]
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Wikipedia. Directed ortho metalation. [Link]
-
Ackermann, L.; et al. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chem. Soc. Rev.2019 , 48, 3848-3901. [Link]
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The Definitive Guide to the Mass Spectrometry Fragmentation of N-(2-Bromo-6-fluorophenyl)pivalamide: A Comparative Analysis
Introduction
In the landscape of pharmaceutical development and chemical research, the unambiguous structural elucidation of novel chemical entities is paramount. N-(2-Bromo-6-fluorophenyl)pivalamide is a compound of interest, featuring a unique combination of a sterically hindered pivalamide group and a di-substituted halogenated aromatic ring. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quality control. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of N-(2-Bromo-6-fluorophenyl)pivalamide. We will explore the underlying chemical principles governing its fragmentation, present the predicted data in a comparative format, and discuss how this information can be leveraged in a research setting. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for molecular characterization.
Molecular Structure and Its Influence on Fragmentation
The fragmentation of N-(2-Bromo-6-fluorophenyl)pivalamide in a mass spectrometer is dictated by its distinct structural features:
-
The Pivalamide Group: The bulky tert-butyl group is a source of highly stable carbocations and radicals, which strongly directs the fragmentation pathways.
-
The Amide Linkage: The C-N bond of the amide is a potential cleavage site.
-
The Halogenated Aromatic Ring: The presence of bromine and fluorine atoms provides a characteristic isotopic signature and influences the stability of the aromatic ring and its fragments. The ortho-positioning of these halogens may also introduce steric and electronic effects.
Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation Pathways
Under electron ionization, N-(2-Bromo-6-fluorophenyl)pivalamide will form a molecular ion (M⁺˙) that subsequently undergoes a series of fragmentation events. The most plausible pathways are initiated by cleavage at the weakest bonds and the formation of the most stable fragments.
Key Fragmentation Pathways:
-
Alpha-Cleavage of the Pivaloyl Group: The most favorable initial fragmentation is the cleavage of the C-C bond between the carbonyl carbon and the tert-butyl group, leading to the loss of a tert-butyl radical. This results in the formation of a stable acylium ion.
-
Formation of the Tert-Butyl Cation: A competing and also highly favorable fragmentation is the formation of the tert-butyl cation, which is one of the most stable carbocations.
-
Cleavage of the Amide Bond: The C-N bond can cleave, leading to the formation of the pivaloyl cation and the 2-bromo-6-fluoroaniline radical, or the 2-bromo-6-fluorophenylaminyl radical cation and a pivaloyl radical.
-
Loss of Halogens: Subsequent fragmentation of the aromatic ring-containing ions can involve the loss of the bromine atom, the fluorine atom, or hydrogen halides.
The following diagram illustrates the predicted major fragmentation pathways of N-(2-Bromo-6-fluorophenyl)pivalamide.
Caption: Predicted fragmentation of N-(2-Bromo-6-fluorophenyl)pivalamide.
Predicted Mass Spectrum Data
The following table summarizes the predicted major fragment ions for N-(2-Bromo-6-fluorophenyl)pivalamide, their nominal m/z values, and the fragmentation pathway leading to their formation.
| m/z (Predicted) | Ion Structure/Formula | Relative Abundance (Predicted) | Fragmentation Pathway |
| 273/275 | [C₁₁H₁₃BrFNO]⁺˙ | Moderate | Molecular Ion (M⁺˙), showing the characteristic M/M+2 isotope pattern for bromine.[1][2] |
| 216/218 | [C₇H₅BrFNO]⁺ | High | α-cleavage with loss of a tert-butyl radical (•C(CH₃)₃).[3] |
| 190/192 | [C₆H₄BrFN]⁺ | Moderate | Loss of the pivaloyl radical from the molecular ion or loss of CO from the m/z 216/218 fragment. |
| 175/177 | [C₆H₄BrF]⁺˙ | Low | Loss of the pivalamide group. |
| 95 | [C₆H₄F]⁺ | Moderate | Loss of a bromine radical from the m/z 175/177 fragment or the m/z 190/192 fragment followed by loss of NH.[4] |
| 57 | [C₄H₉]⁺ | Very High (likely base peak) | Formation of the highly stable tert-butyl cation.[3] |
Comparative Analysis with Alternative Analytical Techniques
While mass spectrometry provides invaluable information about the molecular weight and fragmentation of a compound, a comprehensive structural elucidation often requires complementary analytical techniques.
| Technique | Information Provided | Advantages for this Compound | Limitations |
| Mass Spectrometry | Molecular weight, elemental composition (with high resolution MS), and structural information from fragmentation patterns. | High sensitivity, provides a unique "fingerprint" for the molecule. The bromine isotope pattern is a key identifier. | Does not provide direct information on the connectivity of atoms or stereochemistry. |
| ¹H and ¹³C NMR | Detailed information about the carbon-hydrogen framework, including the number and types of protons and carbons, their connectivity, and environment. | Can confirm the presence and connectivity of the pivaloyl group and the substitution pattern on the aromatic ring. | Lower sensitivity compared to MS. May require larger sample amounts. |
| ¹⁹F NMR | Highly specific for fluorine-containing compounds, providing information on the number and chemical environment of fluorine atoms.[5] | Extremely useful for confirming the presence of the fluorine atom and can help distinguish between isomers. The ¹⁹F NMR signal is typically clean with high sensitivity.[5] | Only provides information about the fluorine atoms in the molecule. |
| Infrared (IR) Spec. | Information about the functional groups present in the molecule (e.g., C=O stretch of the amide, N-H stretch, C-Br, and C-F bonds). | Quick and non-destructive method to confirm the presence of key functional groups. | Provides limited information on the overall molecular structure. The spectrum can be complex to interpret. |
Experimental Protocol for Mass Spectrometric Analysis
A standard protocol for acquiring an electron ionization mass spectrum for N-(2-Bromo-6-fluorophenyl)pivalamide using a Gas Chromatography-Mass Spectrometry (GC-MS) system is as follows.
Sample Preparation
-
Accurately weigh approximately 1 mg of N-(2-Bromo-6-fluorophenyl)pivalamide.
-
Dissolve the sample in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.[3]
-
Perform serial dilutions as necessary to achieve a final concentration suitable for GC-MS analysis (typically in the low µg/mL range).
GC-MS Parameters
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
GC Column: A non-polar or medium-polarity capillary column (e.g., a 30 m x 0.25 mm, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
Mass Spectrometer Parameters
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-400
-
Scan Rate: 2 scans/second
The following diagram outlines the general workflow for this GC-MS analysis.
Caption: General workflow for GC-MS analysis.
Conclusion
The predicted mass spectrometry fragmentation pattern of N-(2-Bromo-6-fluorophenyl)pivalamide is characterized by several key features that are invaluable for its identification. The prominent peak at m/z 57 corresponding to the tert-butyl cation, and the high-abundance fragment at m/z 216/218 resulting from the loss of the tert-butyl radical, are strong indicators of the pivalamide group. The characteristic M/M+2 isotopic pattern in the molecular ion and bromine-containing fragments provides unambiguous evidence for the presence of a bromine atom. By understanding these fragmentation pathways and complementing the mass spectrometric data with other analytical techniques such as NMR and IR spectroscopy, researchers can confidently elucidate and confirm the structure of N-(2-Bromo-6-fluorophenyl)pivalamide and related compounds.
References
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Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. PubMed. Available at: [Link]
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Fluorinated Aromatic Compounds. ResearchGate. Available at: [Link]
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The Chemical Ionization Mass Spectra of Fluorotoluenes. Canadian Journal of Chemistry. Available at: [Link]
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Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Save My Exams. Available at: [Link]
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Mass fragment pattern of the N-pivaloyl-(S)-2-butyl esters of the D-and Lalanine diastereoisomers. ResearchGate. Available at: [Link]
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CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). StFX. Available at: [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
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Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. PubMed Central. Available at: [Link]
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FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]
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common fragmentation mechanisms in mass spectrometry. YouTube. Available at: [Link]
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Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]
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Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. Available at: [Link]
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A study of fragmentation of protonated amides of some acylated amino acids by tandem mass spectrometry: observation of an unusual nitrilium ion. PubMed. Available at: [Link]
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What are the fragments that result from taking the Mass Spectrum of o-fluronitrobenzene?. Chemistry Stack Exchange. Available at: [Link]
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Peptide fragmentation. Matrix Science. Available at: [Link]
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N-(2-bromophenyl)pivalamide - Executive Summary. EPA. Available at: [Link]
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Suggested mass fragmentation pattern of 2,4,6-tribromophenyl 3-[4-(2-furoyl)-1-piperazinyl]propylcarbamate (16). ResearchGate. Available at: [Link]
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N-(4-Bromo-2-methylphenyl)pivalamide. PubMed Central. Available at: [Link]
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Propanamide, N-(2,5-dimethoxyphenyl)-2-bromo-. NIST WebBook. Available at: [Link]
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EPA/NIH Mass Spectral Data Base. GovInfo. Available at: [Link]
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Organic acids and derivatives. MassBank. Available at: [Link]
Sources
- 1. savemyexams.com [savemyexams.com]
- 2. 12.3 Mass Spectrometry of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
